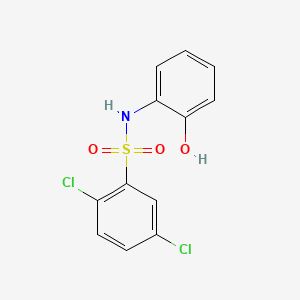

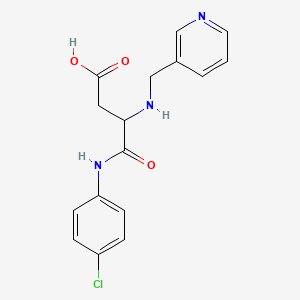

![molecular formula C8H8F3NO5 B2982570 2-[(Carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]acetic acid CAS No. 565166-40-7](/img/structure/B2982570.png)

2-[(Carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]acetic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“2-[(Carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]acetic acid” is a chemical compound with the CAS Number: 565166-40-7 . It has a molecular weight of 255.15 and its IUPAC name is (E)-2,2’- (4,4,4-trifluoro-3-oxobut-1-enylazanediyl)diacetic acid .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H8F3NO5/c9-8(10,11)5(13)1-2-12(3-6(14)15)4-7(16)17/h1-2H,3-4H2,(H,14,15)(H,16,17)/b2-1+ . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a structural formula.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Unfortunately, the boiling point and other physical and chemical properties are not specified in the available resources.科学的研究の応用

Understanding Biocatalyst Inhibition by Carboxylic Acids

Carboxylic acids, due to their structural characteristics, play a significant role in biotechnological applications, particularly in the context of microbial fermentation processes. The study by Jarboe et al. (2013) highlights the inhibitory effects of carboxylic acids on microbes like Escherichia coli and Saccharomyces cerevisiae. These acids can damage the cell membrane and lower the internal pH of microbes, affecting their fermentation efficiency. This understanding has implications for engineering more robust microbial strains for industrial fermentation processes, potentially including those involving 2-[(Carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]acetic acid or its derivatives Jarboe, L., Royce, L. A., & Liu, P.-huai. (2013).

Biomedical Applications of Carboxymethyl Chitosans

Carboxymethyl chitosan, a derivative that shares functional similarities with the target compound due to its carboxymethyl group, has seen extensive exploration for its biomedical applications. Upadhyaya et al. (2013) review its role in developing hydrogels, wound healing materials, and drug delivery systems. The improved solubility, biocompatibility, and antimicrobial properties of carboxymethyl chitosan over its parent compound chitosan make it a promising candidate for various biomedical applications. This suggests potential research avenues for exploring 2-[(Carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]acetic acid in similar contexts Upadhyaya, L., Singh, J., Agarwal, V., & Tewari, R. P. (2013).

Reactive Extraction of Carboxylic Acids

The study by Djas and Henczka (2018) delves into the separation techniques for carboxylic acids from aqueous solutions, highlighting the use of organic solvents and supercritical fluids. This research is pertinent for understanding the separation and purification processes relevant to carboxylic acids, including 2-[(Carboxymethyl)(4,4,4-trifluoro-3-oxobut-1-en-1-yl)amino]acetic acid. Efficient separation methods can enhance the usability of these compounds in industrial and research settings Djas, M., & Henczka, M. (2018).

Organic Acid Vapours and Corrosion of Copper

Understanding the interaction between carboxylic acids and metals is crucial for various industrial applications. Bastidas and La Iglesia (2007) reviewed the impact of carboxylic acid vapors, such as acetic and formic acids, on the corrosion of copper. This research provides insights into how similar compounds might affect metal substrates, which is relevant for industries dealing with metal preservation and corrosion inhibition Bastidas, D., & La Iglesia, V. M. (2007).

特性

IUPAC Name |

2-[carboxymethyl-[(E)-4,4,4-trifluoro-3-oxobut-1-enyl]amino]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8F3NO5/c9-8(10,11)5(13)1-2-12(3-6(14)15)4-7(16)17/h1-2H,3-4H2,(H,14,15)(H,16,17)/b2-1+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMGALEHAOSHFFD-OWOJBTEDSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)N(CC(=O)O)C=CC(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C(=O)O)N(CC(=O)O)/C=C/C(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8F3NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Amino-3-[2-(dimethylamino)pyridin-4-yl]propanoic acid;dihydrochloride](/img/structure/B2982488.png)

![2-(benzo[d][1,3]dioxol-5-yl)-1-((5R,8S)-6,7,8,9-tetrahydro-5H-5,8-epiminocyclohepta[d]pyrimidin-10-yl)ethanone](/img/structure/B2982490.png)

![Tert-butyl 2-hydroxy-5-azaspiro[3.4]octane-5-carboxylate](/img/structure/B2982491.png)

![(3Ar,6aR)-5-(9H-fluoren-9-ylmethoxycarbonyl)-3,3a,4,6-tetrahydro-2H-furo[2,3-c]pyrrole-6a-carboxylic acid](/img/structure/B2982500.png)

![tert-Butyl 2-cyano-6-azabicyclo[3.2.1]octane-6-carboxylate](/img/structure/B2982506.png)

![2-{2-[(2,4-Difluorophenyl)carbamoyl]phenyl}acetic acid](/img/structure/B2982507.png)